1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione

Catalog No.
S12267305
CAS No.
M.F
C10H10N2O5
M. Wt
238.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione

Product Name

1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione

IUPAC Name

(4-nitroanilino) 2-oxobutanoate

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C10H10N2O5/c1-2-9(13)10(14)17-11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,2H2,1H3

InChI Key

GWEKKRJADSLWAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)ONC1=CC=C(C=C1)[N+](=O)[O-]

1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione is a chemical compound characterized by the molecular formula C10H10N2O5 and a molecular weight of 238.20 g/mol. It features a butane backbone with a dione functional group and a nitrophenyl aminooxy substituent. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This process can convert the compound into various oxidation products, depending on the reagents and conditions used.
  • Reduction: The nitro group in the compound can be reduced to an amino group, leading to different derivatives.
  • Substitution: The compound can participate in substitution reactions where either the ethyl or nitro groups are replaced by other functional groups.

Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

The synthesis of 1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione can be achieved through several methods:

  • Reaction of Ethyl Oxalyl Monochloride with 4-Nitroaniline: This method involves the nucleophilic attack of 4-nitroaniline on ethyl oxalyl monochloride, leading to the formation of the desired compound.
  • Use of Reagents: Various reagents such as acetic anhydride or phosphoric acid can be employed to facilitate the reaction conditions necessary for synthesizing this compound.

The unique structure of 1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione allows for potential applications in:

  • Medicinal Chemistry: As a precursor for developing drugs with specific biological activities.
  • Materials Science: In creating polymers or materials with enhanced properties due to its functional groups.

Several compounds share structural similarities with 1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione. Notable examples include:

Compound NameMolecular FormulaKey Functional Groups
4-Methoxy-1-(4-nitrophenyl)butane-1,3-dioneC11H11NO5Methoxy, Nitro
2-phenylethane-1,2-dioneC14H9NO4Phenyl, Dione
Ethyl (4-Nitrophenylamino) OxoacetateC10H10N2O5Nitro, Amino

Uniqueness

1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione is unique due to its specific combination of a butane backbone and the aminooxy functional group. This configuration may impart distinct reactivity patterns compared to similar compounds lacking these features.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

238.05897142 g/mol

Monoisotopic Mass

238.05897142 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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